Welcome to the BenchChem Online Store!
molecular formula C9H20ClN B1351088 4-(Tert-butyl)piperidine hydrochloride CAS No. 69682-13-9

4-(Tert-butyl)piperidine hydrochloride

Cat. No. B1351088
M. Wt: 177.71 g/mol
InChI Key: RWQQDIHTYQYXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073856B2

Procedure details

Place 4-tert-butylpyridine hydrochloride (50 g, 277 mmol) in a PARR reactor and add EtOH (350 mL) followed by platinum (IV) oxide (5.0 g, 22.02 mmol). Stir the mixture at 22° C. under a hydrogen atmosphere (500 psi) for 18 hours. Evacuate the excess hydrogen and filter the suspension the a Celite® pad. Concentrate the filtrate and dry the residue under vacuum (40° C., 5 mbar) to give the title compound as an off-white solid (45.1 g, 92%). 1H-NMR (d6-DMSO) δ 0.83 (s, 9H), δ 1.2-1.5 (m, 3H), δ 1.7 (d, 2H), δ 2.7-2.8 (m, 2H), δ 3.2 (d, 2H), δ 8.7-9.3 (2 bs, 2H).
Name
4-tert-butylpyridine hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)([CH3:5])([CH3:4])[CH3:3]>[Pt](=O)=O.CCO>[ClH:1].[C:2]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)([CH3:5])([CH3:4])[CH3:3] |f:0.1,4.5|

Inputs

Step One
Name
4-tert-butylpyridine hydrochloride
Quantity
50 g
Type
reactant
Smiles
Cl.C(C)(C)(C)C1=CC=NC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 22° C. under a hydrogen atmosphere (500 psi) for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evacuate the excess hydrogen
FILTRATION
Type
FILTRATION
Details
filter the suspension the a Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
dry the residue under vacuum (40° C., 5 mbar)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.C(C)(C)(C)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 45.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.